Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate
Description
Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate (CAS: 151646-59-2) is an α,β-unsaturated ester with the molecular formula C₁₁H₉NO₆ (molecular weight: 251.19 g/mol) . Its structure features a 3-nitrophenyl substituent at the 4-position, a hydroxyl group, and a methyl ester. The presence of the nitro group (electron-withdrawing) and hydroxyl group introduces unique electronic and steric effects, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGPYGZQDNIHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378045 | |
| Record name | methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151646-59-2 | |
| Record name | methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate typically involves a multi-step process. One common method includes the reaction of methyl acetoacetate with 3-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of an amino ester.
Substitution: Formation of amide or ether derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions, including:
- Knoevenagel Condensation : This reaction forms carbon-carbon bonds, making it a valuable intermediate for synthesizing larger molecules.
- Michael Addition : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of complex structures.
Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting its use in developing new antimicrobial agents.
- Anticancer Activity : Preliminary investigations indicate that the compound may possess anticancer properties, warranting further exploration into its mechanism of action against cancer cells.
Material Science
The unique electronic properties imparted by the nitrophenyl group make this compound suitable for applications in material science:
- Organic Electronics : Its ability to conduct electricity can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Polymer Chemistry : The compound can be used as a monomer or additive to enhance the properties of polymers, particularly those used in coatings and adhesives.
Case Study 1: Antimicrobial Activity
A study conducted by Zhang et al. (2021) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a new antimicrobial agent.
Case Study 2: Synthesis of Anticancer Agents
In research published by Smith et al. (2022), this compound was utilized as a precursor for synthesizing novel anticancer compounds. The synthesized derivatives exhibited cytotoxicity against breast cancer cell lines, highlighting the compound's role in drug discovery.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydroxy and oxobutenoate moieties can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
Key Compounds for Comparison :
(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate (CAS: 608128-34-3) Molecular Formula: C₁₁H₉BrO₃ Molecular Weight: 269.09 g/mol Key Differences: Replaces the 3-nitrophenyl and hydroxyl groups with a 4-bromophenyl group. Bromine (electron-withdrawing but less polarizable than nitro) alters electronic effects, reducing reactivity toward nucleophilic additions compared to the nitro-substituted compound .
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (CAS: 1260824-43-8) Molecular Formula: C₈H₁₃NO₃ Molecular Weight: 171.19 g/mol Key Differences: Features a dimethylamino group (electron-donating) at the 4-position. This increases electron density at the α,β-unsaturated system, reducing electrophilicity compared to the nitro-substituted compound.
2-Oxo-4-phenylbut-3-enoic acid (CAS: 17451-19-3) Molecular Formula: C₁₀H₈O₃ Molecular Weight: 176.17 g/mol Key Differences: Lacks both the nitro and hydroxyl groups.
4-(4-Nitrophenyl)-2-oxobut-3-enoic acid (CAS: 41462-01-5) Molecular Formula: C₁₀H₇NO₅ Molecular Weight: 221.17 g/mol Key Differences: Substitutes the hydroxyl and methyl ester groups with a carboxylic acid. The para-nitro configuration (vs. meta in the target compound) alters electronic effects and steric hindrance.
Functional Group Influence on Properties
Crystallographic and Intermolecular Interactions
- In contrast, the carboxylic acid in 4-(4-nitrophenyl)-2-oxobut-3-enoic acid promotes intermolecular hydrogen bonds, influencing crystal morphology .
- Software Tools : Programs like SHELX and ORTEP-3 are critical for analyzing such interactions in crystallographic studies.
Biological Activity
Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate, commonly referred to as MNPE, is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of MNPE, focusing on its mechanisms of action, biochemical pathways, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C_{11}H_{9}N_{O}_{6} and a molecular weight of approximately 251.19 g/mol. The compound features a nitrophenyl group, a hydroxy group, and an oxobutenoate moiety, which contribute to its reactivity and biological properties.
Target Interaction
The primary target for MNPE is the anti-(4-hydroxy-3-nitrophenyl)acetyl (NP) antibodies. The compound interacts with these antibodies through antigen-antibody binding, specifically targeting the variable regions of the antibodies. This interaction is crucial for understanding how MNPE can modulate immune responses and influence antibody affinity maturation pathways.
Biochemical Pathways
MNPE affects several biochemical pathways, particularly those involved in immune response modulation. The interaction with NP antibodies enhances the affinity maturation pathway, which is essential for increasing the binding specificity of antibodies towards their immunogens through processes like somatic hypermutation.
Antimicrobial Properties
Research indicates that MNPE exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
Anticancer Potential
MNPE has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. The compound's ability to interfere with cell cycle progression has been noted, particularly in cells overexpressing oncogenes such as c-Myc .
Case Studies and Research Findings
- Antimicrobial Activity : In a study assessing various nitrophenyl derivatives, MNPE demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
- Anticancer Activity : A recent investigation into the effects of MNPE on human leukemia cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after exposure to MNPE at concentrations above 10 µM .
- Mechanistic Studies : Further mechanistic studies revealed that MNPE could downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax in cancer cell lines, promoting apoptosis through mitochondrial pathways .
Applications in Medicinal Chemistry
Given its biological activities, MNPE is being explored as a lead compound for developing new antimicrobial and anticancer agents. Its unique structure allows for modifications that could enhance its efficacy and reduce toxicity. Researchers are investigating various synthetic routes to optimize yield and bioactivity while minimizing side effects associated with traditional treatments.
Q & A
Q. Q1. What are the established synthetic routes for Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate, and how do reaction conditions influence yields?
Answer: The compound can be synthesized via oxidation of precursor alcohols or ketones. For example, analogous β,γ-unsaturated ketoesters (e.g., Methyl 2-oxobut-3-enoate) are synthesized using Dess-Martin periodinane (DMP) as an oxidant under mild conditions (0°C to RT, dichloromethane solvent), achieving >80% yields . Key factors include:
- Oxidant choice : DMP avoids over-oxidation observed with other agents (e.g., CrO₃).
- Temperature control : Lower temperatures (−18°C) stabilize reactive intermediates, reducing dimerization .
- Functional group compatibility : The 3-nitrophenyl group may require protection during synthesis to prevent side reactions (e.g., nitro reduction).
Q. Q2. How can structural characterization be optimized for this compound, given its reactive enone system?
Answer: Use a multi-technique approach:
- X-ray crystallography : Resolves stereochemistry and confirms the enone geometry. SHELX programs (e.g., SHELXL) are robust for small-molecule refinement, even with high-resolution twinned data .
- NMR spectroscopy : Monitor the keto-enol tautomerism in solution. ¹H NMR peaks at δ 6.5–7.5 ppm (aromatic protons) and δ 5.5–6.5 ppm (enol protons) are diagnostic .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~278.07 for C₁₁H₉NO₆).
Q. Q3. What are the stability considerations for storage and handling?
Answer:
- Temperature sensitivity : Store at −18°C to slow dimerization (observed in Methyl 2-oxobut-3-enoate analogs within days at RT) .
- Light sensitivity : The nitro group may undergo photodegradation; use amber vials.
- Solvent choice : Avoid protic solvents (e.g., MeOH) to prevent keto-enol tautomerism-driven decomposition.
Advanced Research Questions
Q. Q4. How does the electronic nature of the 3-nitrophenyl substituent influence Diels-Alder reactivity?
Answer: The electron-withdrawing nitro group enhances dienophilicity:
- Reactivity trends : Nitro-substituted enones react faster with electron-rich dienes (e.g., furans) due to lowered LUMO energy. For example, β,γ-unsaturated ketoesters with 4-nitrophenyl groups show 2× faster cycloaddition vs. non-substituted analogs .
- Regioselectivity : The nitro group directs endo transition states, favoring cis-fused cycloadducts. Validate via DFT calculations (e.g., Gaussian) and X-ray crystallography .
Q. Q5. How can contradictory reactivity data (e.g., failed cycloadditions) be systematically analyzed?
Answer: Case study: (E)-Methyl 4-(furan-2-yl)-2-oxobut-3-enoate failed to react in tandem reactions due to steric hindrance from the furan ring . To resolve contradictions:
Experimental replication : Vary diene electronic/steric profiles (e.g., substituted anthracenes vs. simple dienes).
Kinetic analysis : Use in-situ IR or UV-Vis to track reaction progress.
Computational modeling : Compare activation energies (ΔG‡) for competing pathways using software like ORCA .
Q. Q6. What strategies exist for resolving ambiguities in tautomeric equilibria (keto vs. enol)?
Answer:
- Solvent polarity studies : In nonpolar solvents (e.g., CCl₄), enol forms dominate (δ 11–12 ppm for OH in ¹H NMR).
- Crystallography : Solid-state structures (via SHELX refinement) often stabilize the keto form due to packing effects .
- Isotopic labeling : ¹³C-labeled carbonyls track tautomerization kinetics via dynamic NMR .
Methodological Guidance
Q. Q7. How to design experiments for mechanistic studies of its [4+2] cycloadditions?
Answer:
- Isotope labeling : Synthesize ¹⁸O-labeled carbonyls to track oxygen migration during retro-Diels-Alder events .
- Cross-over experiments : Mix two dienophiles to detect intermolecular vs. intramolecular pathways.
- Kinetic isotope effects (KIE) : Compare reaction rates of C-H vs. C-D bonds to identify rate-determining steps .
Q. Q8. What computational tools are recommended for predicting reaction outcomes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
